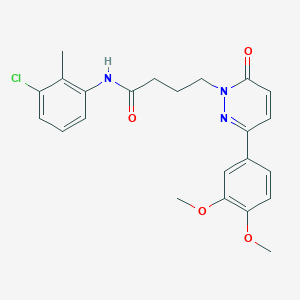

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-15-17(24)6-4-7-18(15)25-22(28)8-5-13-27-23(29)12-10-19(26-27)16-9-11-20(30-2)21(14-16)31-3/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUKNUYTYDPWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Applications De Recherche Scientifique

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Potential use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels that are critical for its biological activity.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares a pyridazinone core with several analogs (Table 1). Key differences lie in the substituents on the pyridazinone ring and the aromatic amide group:

- Pyridazinone substituents: The 3,4-dimethoxyphenyl group contrasts with analogs bearing 4-methoxyphenyl () or furan-2-yl () groups.

- Amide-linked aromatic group : The 3-chloro-2-methylphenyl group differs from the 3-fluoro-4-methylphenyl () and 4-(trifluoromethoxy)phenyl () substituents.

Substituent Effects on Physicochemical Properties

- Electron-withdrawing vs. electron-donating groups : The chloro substituent (target compound) increases lipophilicity compared to methoxy () or fluoro () groups.

- Polarity: The 3,4-dimethoxyphenyl group (target compound) enhances polarity relative to mono-methoxy or non-polar substituents.

Data Tables

Table 1. Structural and Physicochemical Comparison of Pyridazinone-Based Butanamides

Research Findings and Implications

Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, SAR trends from related studies suggest:

- Chloro substituents : May enhance membrane permeability due to increased lipophilicity.

- Methoxy groups : Can improve solubility and hydrogen-bonding capacity, as seen in pharmacologically active analogs .

Activité Biologique

N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be described by its molecular formula and a molecular weight of approximately 417.89 g/mol. The compound features a chloro-substituted aromatic ring and a pyridazinone moiety, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and potential mechanisms of action. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Research indicates that N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits potent anticancer activity against several cancer cell lines. For instance:

- Cell Viability Assays : In vitro studies show that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 0.15 to 0.24 μM .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways:

- MDM2-p53 Interaction : The compound acts as an MDM2 inhibitor, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation results in increased expression of pro-apoptotic factors and cell cycle arrest .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally:

- Bioavailability : Studies in murine models indicate significant plasma exposure with a Cmax (maximum concentration) of approximately 8234 μg/L post-administration at 100 mg/kg .

Case Studies

Several case studies have evaluated the efficacy of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide in vivo:

- Xenograft Models : In xenograft models using SJSA-1 tumor cells, oral administration of the compound resulted in substantial tumor growth inhibition compared to control groups .

- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects noted during the studies.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | DCC, DMAP, dry DMF, RT, 12h | 72–85 | |

| Dehydrosulfurization | I₂/Et₃N (1:3), CHCl₃, reflux, 6h | 68 | |

| Cyclization | Cs₂CO₃, DMF, 80°C, 24h | 78 |

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. Use deuterated DMSO or CDCl₃ for solubility. Aromatic protons in the dimethoxyphenyl group appear as doublets (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .

Advanced: How can discrepancies in NMR data for derivatives be resolved?

Answer:

Discrepancies often arise from tautomerism or conformational flexibility in the pyridazinone ring. Mitigation strategies include:

- Variable Temperature (VT) NMR : Observe coalescence of peaks at elevated temperatures to identify dynamic processes .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of stable intermediates .

Advanced: How can reaction yields be optimized for electron-deficient intermediates?

Answer:

Electron-withdrawing groups (e.g., chloro, nitro) reduce nucleophilicity. Optimize via:

- Catalytic Systems : Use Pd(OAc)₂/XPhos for cross-coupling reactions to enhance reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24h) while maintaining high yields .

- Solvent Screening : Polar aprotic solvents (DMF, NMP) improve solubility of electron-deficient intermediates .

Q. Table 2: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 78 |

| THF | 65 | 45 |

| Toluene | 110 | 32 |

Basic: What impurities are common during synthesis, and how are they identified?

Answer:

Common impurities include:

- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient) .

- Oxidative byproducts : Monitor for pyridazinone ring oxidation using LC-MS (m/z shifts +16 Da) .

- Residual solvents : GC-MS headspace analysis for DMF or THF traces (limit: <500 ppm) .

Advanced: How to design stability studies under varying conditions?

Answer:

Perform stress testing per ICH guidelines:

- Thermal Degradation : Heat at 40–60°C for 4 weeks; analyze via HPLC for decomposition products .

- Photostability : Expose to UV (320 nm) and visible light; monitor λmax shifts in UV-Vis spectra .

- Hydrolytic Stability : Test in pH 1–9 buffers; quantify hydrolysis via loss of parent compound .

Advanced: How to assess bioactivity through structure-activity relationships (SAR)?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The dimethoxyphenyl group may engage in π-π stacking .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against relevant targets (e.g., PDE inhibitors) .

- Comparative SAR : Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro) to evaluate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.